molecular formula C7H8O3 B015789 2-Methoxyresorcinol CAS No. 29267-67-2

2-Methoxyresorcinol

Cat. No. B015789
CAS RN: 29267-67-2
M. Wt: 140.14 g/mol
InChI Key: QFYYAIBEHOEZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxyresorcinol has been explored in different contexts. For instance, 4-Methoxyresorcinol was synthesized as a precursor for glycitein synthesis, involving the oxidation of 3-hydroxy-4-methoxybenzaldehyde to the aryl formate, followed by a cyclization process (Lang'at-Thoruwa et al., 2003). Although this study does not directly address 2-Methoxyresorcinol, it provides insight into related synthetic pathways that could be relevant.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of 2-Methoxyresorcinol were not identified, research on similar compounds can offer valuable insights. The structural characteristics of related methoxy and hydroxy substituted resorcinols have been examined, shedding light on their IR, 1H, and 13C NMR, and UV spectra, which can be informative for understanding the structural aspects of 2-Methoxyresorcinol (Xi et al., 1984).

Chemical Reactions and Properties

Research on 2-Methoxyresorcinol and related compounds has delved into their chemical reactions and properties. For example, the synthesis of 2-methoxyphenothiazine from resorcinol and aniline, involving condensation, methylation, and cyclization, highlights the chemical reactivity and potential transformations of methoxyresorcinol derivatives (Jiancheng et al., 2012).

Physical Properties Analysis

The physical properties of compounds similar to 2-Methoxyresorcinol have been a subject of investigation. For instance, the study on 2-methoxycyclohexanol involved analyzing its molecular structure and determining its basic thermodynamic parameters, which can provide parallels for understanding the physical characteristics of 2-Methoxyresorcinol (Feng et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Methoxyresorcinol-related compounds, such as their antioxidative activities, have been explored. For example, the synthesis of a compound using resorcinol and 4-methoxyphenylacetic acid and its antioxidative activity assessment provide insights into the chemical behavior and potential applications of methoxyresorcinol derivatives (Wang, 2009).

Scientific Research Applications

  • Antitumor Properties : 2-methoxyestradiol liposome (2-ME-L) is found to effectively suppress tumor growth and exhibit antiproliferative, proapoptotic, and antiangiogenic properties. This makes it a promising antitumor agent, particularly in the context of hepatocellular carcinoma (Du et al., 2011).

  • Induction of Apoptosis : 2ME2, another derivative, has been shown to inhibit tumor growth and angiogenesis by up-regulating death receptor 5 and inducing apoptosis through the extrinsic pathway. This suggests its potential effectiveness in treating various cancers (Lavallee et al., 2003).

  • Enhancing Radiation Therapy : Oral administration of 2-methoxyestradiol (2ME) significantly enhances the effects of radiation on subcutaneous tumors, suggesting its potential as an adjuvant therapy for non-small-cell lung cancer (Huober et al., 2000).

  • Preventing Neointima Formation : 2-Methoxyestradiol inhibits smooth muscle cell growth and prevents injury-induced neointima formation, demonstrating its potential in managing diseases dependent on angiogenesis (Barchiesi et al., 2006).

  • Anticancer Drug Properties : 2ME2's antitubulin, antiangiogenic, pro-apoptotic, and ROS induction properties make it a potential anticancer drug (Kumar et al., 2016).

  • Radiosensitizing Colon Carcinoma Cells : 2-Methoxyestradiol (2ME) pretreatment effectively radiosensitizes colon carcinoma cells, offering a novel therapy against colon cancer (Zou et al., 2006).

  • Potential Diabetes Management : 2Methoxyestradiol improves glucose tolerance and increases β-cell mass in diabetic mice, showing potential benefits for diabetes management (Yorifuji et al., 2010).

  • Anticarcinogenic Activities : 2-Methoxyestradiol (2-ME) has varied anticarcinogenic activities, making it a promising candidate for treating tumors (Ying, 2011).

Safety And Hazards

When handling 2-Methoxyresorcinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYAIBEHOEZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183520
Record name 2-O-Methylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyresorcinol

CAS RN

29267-67-2
Record name 2-Methoxyresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29267-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-Methylpyrogallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Methylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-O-METHYLPYROGALLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxy-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0133970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Lithium carbonate (281 mg, 1.98 mmol) was added to pyrogallol (100 mg, 0.79 mmol) in N,N-dimethylformamide (3.0 mL) at room temperature. After 5 minutes, methyl iodide (130 μL, 1.98 mmol) was added and the resulting solution was heated to 50° C. for 48 hours. Upon cooling to room temperature, water (20 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were dried (Na2SO4), filtered, and concentrated. The residue was purified via column chromatography (SiO2, 5:1→1:1 Hexane:EtOAc) to afford 19 as a colorless amorphous solid (44.2 mg, 34%): 1H NMR (CDCl3, 400 MHz) 6.89 (td, J=8.0, 0.9 Hz, H), 6.53 (dd, J=8.2, 0.8 Hz, 2H), 5.83 (bs, 2H), 3.90 (s, 3H).
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirring solution of benzene-1,2,3-triol (2 g, 15.87 mmol) in acetone was added potassium bicarbonate (1.90 g, 19.04 mmol) and methyl iodide (3.38 g, 23.80 mmol) and the resultant reaction mixture was heated to reflux for 16 h. The reaction mixture was cooled to RT and filtered through celite bed. The filtrate was concentrated under reduced pressure, triturated with diethyl ether and the obtained solid was separated and the filtrate was concentrated under reduced pressure. Purification of the residue by flash chromatography (silica gel, 0-15% ethyl acetate in pet ether) afforded 2-Methoxybenzene-1,3-diol as a solid (600 mg, 27.2%). 4-Bromo-2-methoxybenzene-1,3-diol: To a stirring solution of 2-methoxybenzene-1,3-diol (3.0 g, 21.42 mmol) in tetrahydrofuran (30 mL) at −78° C. was added N-bromosuccinimide (4.57 g, 25.71 mmol) and the reaction mixture was stirred at −78° C. for 2 h. The reaction mixture was diluted with ice-cold water and extracted with ethyl acetate (3×). The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure. The obtained residue has mixture of products (mono and dibromo) which was used as such for further reactions (4.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyresorcinol
Reactant of Route 2
2-Methoxyresorcinol
Reactant of Route 3
Reactant of Route 3
2-Methoxyresorcinol
Reactant of Route 4
Reactant of Route 4
2-Methoxyresorcinol
Reactant of Route 5
Reactant of Route 5
2-Methoxyresorcinol
Reactant of Route 6
Reactant of Route 6
2-Methoxyresorcinol

Citations

For This Compound
129
Citations
E Chapoteau, BP Czech, A Kumar, A Pose… - The Journal of …, 1989 - ACS Publications
… -facing methoxyl groups are synthesized from 2-methoxyresorcinol, and crystal structures of … , phenols, and quinones derived from 2-methoxyresorcinol. The influence of structural …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
R Clayton - 2014 - digitalcommons.butler.edu
… 2-methoxyresorcinol shares many of the same structural … Understanding the spectroscopy of 2-methoxyresorcinol can … Results for 2-methoxyresorcinol were similar to those of syringol…
Number of citations: 0 digitalcommons.butler.edu
K Green - The Journal of Organic Chemistry, 1991 - ACS Publications
… The only reported syntheses of 2-methoxyresorcinol (4) involve methylation of pyrogallol and … Moreover, this approach provides ready access to 2-methoxyresorcinol a compound which …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
T Niwa, K Maeda, T Ohki, A Saito… - Clinica chimica acta; …, 1981 - europepmc.org
… , hydroquinone, homocatechol, and 2-methoxyresorcinol in uremic serum were determined using … (5) 2-Methoxyresorcinol was first detected mainly as sulfate ester in uremic serum at a …
Number of citations: 86 europepmc.org
T Niwa, K Maeda, T Ohki, A Saito, S Kobayashi… - Clinica Chimica …, 1980 - Elsevier
… 2-Methoxyresorcinol was synthesized according to the method of Splth and Schmid [ 8 J and Geissman and Moje [ 9 ].4-Methoxyresorcinol was synthesized according to the method of …
T Niwa, K Maeda, K Kobayashi, T Ohki - JAPANESE JOURNAL OF …, 1981 - hero.epa.gov
… , catechol, resorcinol, hydroquinone, 2-methoxyresorcinol, 3-methoxycatechol and … , catechol, hydroquinone, homocatechol and 2-methoxyresorcinol in uremic serum were determined …
Number of citations: 1 hero.epa.gov
M Node, S Kodama, Y Hamashima, T Baba… - Angewandte …, 2001 - Wiley Online Library
… The reaction of the ideal substrate 3 a with a 2-methoxyresorcinol moiety which can give the narwedine-type product 5 a directly, was carried out in trifluoroacetic acid at −20 C; however…
J Jankowski, T Westhof, ND Vaziri, D Ingrosso… - Seminars in …, 2014 - Elsevier
… Among the organic compounds are phenols, indols, 2-methoxyresorcinol, p-hydroxy hippuric acid and phenyl acetic acid, trimethylamine, and dimethylamine; among the inorganic …
N Jourde‐Chiche, L Dou, C Cerini… - Seminars in …, 2009 - Wiley Online Library
Protein‐bound uremic retention solutes constitute a group whose common characteristic is their difficult removal by dialysis. In 2003, the EUTox group described 25 protein‐bound …
MC PLURICAULIS - researchgate.net
… , 7hydroxycoumarin, 6-Gingerol and 2-Methoxyresorcinol were identified in plants. Alkaloids – … 2-Methoxyresorcinol found in CP & CO extract has a wide range of biological activities, …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.